molecular formula C13H9ClO2S B3049388 9H-fluorene-9-sulfonyl chloride CAS No. 20449-15-4

9H-fluorene-9-sulfonyl chloride

Cat. No.: B3049388
CAS No.: 20449-15-4
M. Wt: 264.73 g/mol
InChI Key: USFBRRNXUMSLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Fluorene (B118485) Scaffold in Advanced Organic Chemistry

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in the development of advanced organic materials. nih.gov Its rigid and planar structure provides a robust framework for constructing larger, more complex molecules. This planarity can facilitate π-π stacking interactions, a key feature in the design of organic electronic materials.

The versatility of the fluorene molecule is enhanced by the reactivity of its C9 position, which allows for a wide range of chemical modifications. This adaptability has led to the incorporation of the fluorene scaffold into various materials, including polymers and dyes. researchgate.net Furthermore, fluorene derivatives are being explored for their potential in biomedical applications, such as fluorescent probes for bioimaging. researchgate.net

Significance of the Sulfonyl Chloride Functional Group as a Synthetic Synthon

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful tool in organic synthesis. molport.comfiveable.me Its strong electrophilic nature makes it susceptible to nucleophilic attack, allowing for the formation of a variety of sulfur-containing compounds. fiveable.me

One of the most common applications of sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with significant importance in the pharmaceutical industry. molport.comfiveable.me The reaction of a sulfonyl chloride with a primary or secondary amine readily forms a stable sulfonamide linkage. molport.com Additionally, sulfonyl chlorides can react with alcohols to produce sulfonate esters and can be used to introduce the sulfonyl group into molecules for further functionalization or as a protecting group. molport.comfiveable.me The development of milder and more practical methods for synthesizing sulfonyl chlorides continues to be an active area of research. nih.gov

Research Landscape and Potential of 9H-Fluorene-9-sulfonyl Chloride

The combination of the fluorene scaffold and the sulfonyl chloride functional group in this compound creates a molecule with significant potential for novel applications. The rigid fluorene core can impart desirable photophysical or electronic properties to the resulting molecules, while the reactive sulfonyl chloride handle provides a direct route for incorporating this scaffold into larger systems.

Research into this compound and its derivatives is still in its early stages, but the potential applications are broad. The ability to attach the fluorene moiety to various substrates through the sulfonyl chloride group opens up possibilities for creating new materials for organic electronics, developing novel fluorescent labels for biological imaging, and synthesizing new classes of compounds with potential therapeutic properties. The unique combination of a well-defined, rigid scaffold with a highly versatile reactive group positions this compound as a valuable and promising compound in the field of chemical synthesis.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 20449-15-4 fluorochem.co.uk
Molecular Formula C₁₃H₉ClO₂S sigmaaldrich.com
Molecular Weight 264.73 g/mol
Appearance Solid
IUPAC Name This compound fluorochem.co.uk

Properties

IUPAC Name

9H-fluorene-9-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFBRRNXUMSLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306225
Record name 9H-fluorene-9-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20449-15-4
Record name NSC174677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-fluorene-9-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 9h Fluorene 9 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride group of 9H-fluorene-9-sulfonyl chloride is a key functional group that readily participates in nucleophilic substitution reactions. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This allows for the attack by a variety of nucleophiles, leading to the formation of a diverse range of derivatives. These reactions typically proceed through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. mdpi.comnih.gov

Formation of Sulfonamides with Various Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. cbijournal.comijarsct.co.in This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. organic-chemistry.orgprinceton.edu

The reactivity of the amine nucleophile can vary depending on its electronic and steric properties. ijarsct.co.in In general, primary amines are more reactive than secondary amines. ijarsct.co.in The reaction tolerates a wide range of functional groups on both the amine and the fluorene (B118485) moiety, making it a versatile method for the synthesis of complex sulfonamides. cbijournal.comorganic-chemistry.org

Table 1: Examples of Sulfonamide Synthesis from this compound

Amine NucleophileProductReaction ConditionsReference
AnilineN-phenyl-9H-fluorene-9-sulfonamidePyridine, 0-25 °C cbijournal.com
p-ToluidineN-(p-tolyl)-9H-fluorene-9-sulfonamidePyridine, 0-25 °C cbijournal.com
4-Aminobenzoic acid4-((9H-fluoren-9-ylsulfonyl)amino)benzoic acidNa2CO3, Water, RT ijarsct.co.in

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

This compound reacts with alcohols to form sulfonate esters. libretexts.orgyoutube.com This reaction, often referred to as sulfonylation, is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com The reaction is typically performed in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride ion and deprotonation of the resulting oxonium ion by the base to yield the sulfonate ester. youtube.com The formation of the sulfonate ester proceeds with retention of the stereochemical configuration of the alcohol, as the reaction occurs at the oxygen atom and not the chiral carbon center. youtube.com

Table 2: Examples of Sulfonate Ester Synthesis from this compound

Alcohol NucleophileProductReaction ConditionsReference
MethanolMethyl 9H-fluorene-9-sulfonatePyridine youtube.comresearchgate.net
EthanolEthyl 9H-fluorene-9-sulfonatePyridine youtube.comresearchgate.net
IsopropanolIsopropyl 9H-fluorene-9-sulfonatePyridine youtube.comresearchgate.net

Generation of Sulfonate Thioesters with Thiol Nucleophiles

The reaction of this compound with thiols provides a route to sulfonate thioesters. nih.govwikipedia.org Similar to the reactions with amines and alcohols, this transformation involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur center of the sulfonyl chloride, resulting in the displacement of the chloride ion. nih.govresearchgate.net

Recent methodologies have demonstrated that sulfonyl chlorides can serve as thiol surrogates for the one-pot synthesis of thioethers and thioesters, highlighting the versatility of this functional group in carbon-sulfur bond formation. nih.govresearchgate.netresearchgate.net

Table 3: General Reaction for the Synthesis of Sulfonate Thioesters

Thiol Nucleophile (R'-SH)ProductGeneral ReactionReference
AlkanethiolAlkyl 9H-fluorene-9-sulfonothioateThis compound + R'-SH → 9H-fluorene-9-sulfonothioate + HCl nih.govwikipedia.org
ThiophenolPhenyl 9H-fluorene-9-sulfonothioateThis compound + PhSH → Phenyl 9H-fluorene-9-sulfonothioate + HCl nih.govwikipedia.org

Electrophilic Reactions of this compound

While the primary reactivity of this compound is dominated by nucleophilic substitution at the sulfonyl chloride group, the fluorene ring itself can participate in electrophilic reactions.

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. libretexts.orgbyjus.com In the context of this compound, the fluorene moiety can act as the aromatic substrate. However, the presence of the deactivating sulfonyl chloride group can make the fluorene ring less reactive towards electrophilic attack. masterorganicchemistry.com

Friedel-Crafts acylation, in particular, involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. byjus.commasterorganicchemistry.com The reaction introduces an acyl group into the aromatic ring. libretexts.org While specific examples of Friedel-Crafts reactions with this compound as the substrate are not extensively documented in the provided search results, the general principles of electrophilic aromatic substitution would apply. The regioselectivity of the reaction would be influenced by the directing effects of the substituents on the fluorene ring. Mechanochemical methods for Friedel-Crafts acylations have also been developed as a more environmentally friendly alternative. nih.gov

Hydrolytic Stability and Decomposition Pathways

Sulfonyl chlorides are generally susceptible to hydrolysis, and this compound is no exception. In the presence of water, the sulfonyl chloride group can be hydrolyzed to the corresponding sulfonic acid. This reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.

The stability of this compound is an important consideration for its storage and handling. The decomposition pathway primarily involves the loss of the sulfonyl chloride group, which can be influenced by factors such as moisture, temperature, and the presence of nucleophiles. While specific studies on the decomposition pathways of this compound were not found in the search results, the general reactivity of sulfonyl chlorides suggests that hydrolysis is a primary degradation route.

Radical Reactions and Their Initiation Mechanisms

The reactivity of this compound in radical reactions is a subject of significant interest, largely due to the potential for homolytic cleavage of the carbon-sulfur (C-S) or sulfur-chlorine (S-Cl) bonds to generate reactive radical intermediates. While specific studies on the radical reactions of this compound are not extensively detailed in the available literature, the behavior of analogous arenesulfonyl chlorides provides a strong basis for understanding its potential reactivity pathways.

Arenesulfonyl chlorides are known to serve as precursors for sulfonyl radicals (ArSO₂•) under thermal or photolytic conditions. The initiation of these radical reactions typically involves the homolytic scission of the S-Cl bond. However, in the case of this compound, the lability of the C9-H bond of the fluorenyl moiety introduces the possibility of an alternative radical formation pathway. The C-S bond at the 9-position of the fluorene ring is at a benzylic-like position, which could influence its bond dissociation energy and favor homolytic cleavage to form a fluorenyl radical and a sulfonyl chloride radical.

Initiation Mechanisms:

Thermal Initiation: Heating a solution of an arenesulfonyl chloride can lead to the homolytic cleavage of the S-Cl bond, and in some cases the C-S bond, to generate radicals. libretexts.org For instance, the thermal degradation of chlorosulfonated polyethylene (B3416737) has been shown to proceed through a concerted homolytic scission of both C-S and S-Cl bonds, acting as a source of free radicals. nih.gov This suggests that heating this compound could initiate radical chain reactions.

Photochemical Initiation: UV light can provide the energy required to induce homolytic bond cleavage. The photolysis of sulfonium (B1226848) salts, which also contain carbon-sulfur bonds, is known to proceed via homolytic cleavage. rsc.org Similarly, photochemical methods are employed for the arylation of various substrates using reagents like aryl sulfonium salts, which can be activated by UV light to form aryl radicals. acs.org This precedent suggests that photolysis could be a viable method for generating radicals from this compound.

Metal-Catalyzed Initiation: Transition metal complexes, such as those of copper, can catalyze the atom transfer radical polymerization (ATRP) using arenesulfonyl chlorides as initiators. electronicsandbooks.comacs.org In these processes, the metal complex facilitates the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a metal-halide species. This method has been effectively used in the controlled polymerization of styrene. electronicsandbooks.com An efficient radical chain reaction to convert terminal alkynes into arenesulfonylmethylcyclopentanes using arenesulfonyl chlorides in tetrahydrofuran (B95107) has also been reported, highlighting the utility of radical-mediated processes. nih.gov

The resulting fluorenyl and sulfonyl radicals can participate in a variety of subsequent reactions, including addition to unsaturated bonds, hydrogen atom abstraction, and cyclization reactions, making this compound a potentially versatile reagent in radical chemistry.

Advanced Spectroscopic and Structural Characterization of 9h Fluorene 9 Sulfonyl Chloride

X-ray Crystallography for Solid-State Structure Elucidation

Without primary research findings, any attempt to populate these sections would be speculative and would not meet the required standard of being "thorough, informative, and scientifically accurate."

It is possible that the synthesis and detailed characterization of 9H-fluorene-9-sulfonyl chloride have not been published in peer-reviewed literature or that the data resides in proprietary databases. Therefore, until such information becomes publicly accessible, a comprehensive review of its advanced spectroscopic and structural properties cannot be compiled.

Analysis of Bond Distances and Angles

A definitive analysis of the bond distances and angles within this compound is contingent upon the successful determination of its crystal structure. Theoretical calculations could provide estimated values, but these would lack the empirical validation required for a comprehensive structural characterization. Based on related fluorene (B118485) structures, the C-S and S-Cl bond lengths, as well as the O-S-O and O-S-C bond angles, would be of primary interest, as they would reveal the electronic and steric influence of the fluorene moiety on the sulfonyl chloride group.

Investigation of Conformation and Torsion Angles

The conformational arrangement of the sulfonyl chloride group relative to the fluorene ring system is a key structural feature that dictates the molecule's steric and electronic properties. The torsion angles involving the C9-S bond would define this orientation. Insights from computational modeling of related compounds, such as 9H-fluorene-9-sulfonamide, suggest that the orientation of the sulfur-containing group relative to the fluorene plane is a critical parameter. However, without experimental data for the sulfonyl chloride, any discussion on its specific conformation remains speculative.

Identification of Intermolecular and Intramolecular Interactions

The potential for noncovalent interactions, which govern the packing of molecules in the solid state, can only be definitively identified through crystallographic analysis. While intramolecular interactions, such as C-H···O or C-H···Cl contacts, could be anticipated, their presence and geometric parameters cannot be confirmed. Similarly, intermolecular forces, including potential π-π stacking of the fluorene rings or other weak interactions, are unknown. Studies on other fluorene derivatives have highlighted the importance of such interactions in their crystal packing, but these cannot be directly extrapolated to this compound without experimental evidence.

Research Applications of 9h Fluorene 9 Sulfonyl Chloride in Organic Synthesis and Materials Science

Building Block for Functional Fluorene-Based Architectures

Construction of Complex Multi-Substituted Fluorene (B118485) Systems

The synthesis of multi-substituted fluorene derivatives is essential for creating materials with tailored properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. One sophisticated strategy for achieving specific substitution patterns on the fluorene core is through Directed Ortho Metalation (DoM).

In this methodology, a directing metalation group (DMG) on the fluorene skeleton guides the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. This creates a lithiated intermediate that can then react with various electrophiles to introduce a new substituent with high regioselectivity. While direct information on the use of 9H-fluorene-9-sulfonyl chloride is limited, the sulfonamide group derived from it can serve as an effective DMG.

The process begins with the conversion of this compound to a corresponding sulfonamide. This sulfonamide then acts as the DMG. The Lewis basic heteroatoms (oxygen and nitrogen) in the sulfonamide group coordinate to the lithium atom of the organolithium base, positioning it to abstract a proton from the nearby ortho-position on the fluorene ring system (C-1 or C-8). This regioselective deprotonation is a key advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.orgbaranlab.orgorganic-chemistry.org

Once the ortho-lithiated species is formed, it can react with a wide range of electrophiles to introduce various functional groups. This strategy allows for the precise construction of complex, multi-substituted fluorene systems that would be challenging to synthesize using other methods. The directing group can potentially be removed or converted into another functional group after the desired substitution has been achieved.

Table 1: Key Aspects of Directed Ortho Metalation (DoM) for Fluorene Functionalization

FeatureDescriptionRelevance to Fluorene Synthesis
Directing Metalation Group (DMG) A functional group that directs deprotonation to an adjacent ortho-position. Sulfonamides are effective DMGs.Enables regioselective substitution on the fluorene backbone, avoiding isomeric mixtures.
Organolithium Reagent A strong base (e.g., n-butyllithium) that performs the deprotonation.Essential for creating the reactive aryllithium intermediate.
Electrophile A reagent that reacts with the aryllithium intermediate to form a new C-C or C-heteroatom bond.Allows for the introduction of a wide variety of functional groups.
Regioselectivity The reaction occurs at a specific position (ortho to the DMG).Crucial for the synthesis of well-defined, complex fluorene structures for advanced materials.

Derivatization Agent in Analytical Chemistry for Enhanced Detection

In the realm of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), the derivatization of analytes is a common strategy to enhance their detection. While the subject of this article is this compound, the preeminent derivatization agent based on the fluorene scaffold is 9-fluorenylmethyl chloroformate (FMOC-Cl) . Scientific literature extensively documents the use of FMOC-Cl, whereas the application of this compound for this purpose is not established. FMOC-Cl is widely used to tag compounds that lack a suitable chromophore or fluorophore, thereby significantly improving their detectability. researchgate.netsigmaaldrich.com

FMOC-Cl reacts readily with primary and secondary amines, as well as with phenolic hydroxyl groups and carboxylic acids under specific conditions, to form highly fluorescent and stable derivatives. researchgate.netnih.gov This high fluorescence quantum yield allows for very low detection limits, often in the femtomole range, making it invaluable for the analysis of trace amounts of substances in complex matrices like biological fluids and environmental samples. oup.comnih.gov

Strategies for HPLC-Based Analytical Performance Enhancement

The use of FMOC-Cl as a pre-column derivatization reagent involves several strategies to optimize the analytical performance of HPLC methods. These strategies focus on maximizing the derivatization yield, ensuring the stability of the derivatives, and improving the chromatographic separation from interfering substances.

Optimization of Reaction Conditions: The reaction between FMOC-Cl and the analyte is highly dependent on the reaction environment. Key parameters that are optimized include:

pH: The derivatization of amines with FMOC-Cl is typically carried out in an alkaline medium (pH 8.0 or higher), often using a borate (B1201080) buffer, to ensure the amine is in its nucleophilic free base form. oup.comikm.org.my

Solvent: The choice of solvent is critical. Acetonitrile (B52724) is commonly used to dissolve FMOC-Cl. The ratio of the organic solvent to the aqueous buffer can influence the reaction efficiency. ikm.org.my

Reagent Concentration: The concentration of FMOC-Cl must be sufficient to ensure complete derivatization of the analyte. A molar excess of the reagent is typically used. researchgate.net

Reaction Time and Temperature: The derivatization reaction is generally rapid, often completing within minutes at room temperature. shimadzu.com

Management of Interferences: A significant challenge in using FMOC-Cl is the interference from the reagent itself and its hydrolysis product, FMOC-OH. Several strategies are employed to mitigate this:

Quenching: After the derivatization is complete, a primary or secondary amine, such as adamantanamine or tyramine, can be added to react with the excess FMOC-Cl. oup.comconicet.gov.ar This converts the excess reagent into a single, well-defined adduct that can be easily separated chromatographically.

Extraction: Liquid-liquid or solid-phase extraction can be used to remove the excess reagent and its by-products before HPLC analysis. researchgate.net

Solid-Phase Derivatization: Performing the derivatization on a solid support, such as a silica (B1680970) gel cartridge, can simplify the removal of excess reagent. The analyte is first adsorbed onto the cartridge, followed by the derivatization reaction. The excess reagent is then washed away before eluting the derivatized analyte. nih.gov

Improvement of Chromatographic Separation: The separation of the FMOC-derivatized analytes from each other and from any remaining interferences is the final step. Strategies to enhance separation include:

Gradient Elution: A gradient of mobile phase composition, typically involving a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is often used to achieve optimal separation of multiple analytes with varying polarities. mastelf.comdrawellanalytical.com

Column Technology: The choice of HPLC column, including the stationary phase chemistry (e.g., C18), particle size (smaller particles for higher efficiency), and column dimensions, is crucial for achieving good resolution. conicet.gov.arconicet.gov.ar

Temperature Control: Maintaining a constant and sometimes elevated column temperature can improve peak shape and reproducibility. chromatographyonline.com

Table 2: Interactive Data on HPLC Performance Enhancement Strategies with FMOC-Cl

StrategyParameter to OptimizeTypical Condition/MethodEffect on Performance
Reaction Optimization pHAlkaline (pH 8-10) using borate bufferPromotes reaction with amines.
Reagent RatioMolar excess of FMOC-ClEnsures complete derivatization of the analyte.
Reaction Time1-5 minutes at room temperatureRapid formation of stable derivatives.
Interference Removal QuenchingAddition of a scavenger amine (e.g., tyramine)Converts excess FMOC-Cl to a single, separable peak.
Solid-Phase ExtractionPost-derivatization cleanupRemoves excess reagent and by-products, reducing background noise.
Chromatographic Separation Elution ModeGradient elutionImproves resolution of complex mixtures of derivatized analytes.
Stationary PhaseC18 reversed-phase columnProvides good retention and separation of hydrophobic FMOC derivatives.
DetectionFluorescence (Ex: 265 nm, Em: 315 nm)Achieves very low limits of detection. nih.gov

Future Perspectives and Emerging Avenues for Research on 9h Fluorene 9 Sulfonyl Chloride

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of sulfonyl chlorides often involves reagents that are hazardous and generate significant waste. google.com Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 9H-fluorene-9-sulfonyl chloride. This involves exploring alternative chlorinating agents, solvent-free reaction conditions, and catalytic methods that minimize environmental impact.

One promising approach is the utilization of N-chlorosuccinimide (NCS) as a chlorinating agent, which offers a more environmentally friendly alternative to traditional reagents. organic-chemistry.org The development of methods that use readily available and odorless starting materials, such as S-alkylisothiourea salts, and allow for the recycling of byproducts, will be crucial for large-scale, sustainable production. organic-chemistry.org Furthermore, research into flow chemistry processes could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives.

Table 1: Comparison of Traditional and Greener Synthetic Approaches for Sulfonyl Chlorides

FeatureTraditional MethodsEmerging Greener Methods
Reagents Often involve harsh and toxic chemicals (e.g., thionyl chloride, sulfuryl chloride).Utilization of milder and safer reagents like N-chlorosuccinimide (NCS). organic-chemistry.org
Solvents Often require large volumes of volatile organic solvents.Exploration of solvent-free conditions or use of greener solvents.
Byproducts Can generate significant amounts of hazardous waste.Focus on reactions with recyclable byproducts. organic-chemistry.org
Energy Consumption May require high temperatures and prolonged reaction times.Development of catalytic processes that proceed under milder conditions.

Exploration of Catalytic Applications and Novel Reactivity Modes

While this compound is primarily used as a reagent, its potential as a catalyst or a ligand in catalytic systems remains largely unexplored. The fluorenyl moiety possesses unique electronic and steric properties that could be harnessed in catalysis. Future research could investigate the coordination chemistry of this compound with various metal centers to develop novel catalysts for a range of organic transformations.

Furthermore, exploring the untapped reactivity of the sulfonyl chloride group in the context of the fluorene (B118485) scaffold could lead to the discovery of new synthetic methodologies. For instance, the development of novel cross-coupling reactions or cycloaddition processes involving this compound could provide efficient routes to complex fluorene-containing molecules. The inherent reactivity of sulfonyl chlorides as electrophiles can be exploited in reactions with a wide array of nucleophiles, opening doors to a diverse range of functionalized fluorene derivatives. nbinno.com

Integration into Advanced Functional Materials Beyond Optoelectronics

Fluorene derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. However, the unique structural and electronic properties of this compound make it a promising candidate for a new generation of advanced functional materials beyond these traditional applications.

Future research is expected to focus on incorporating the this compound moiety into polymers, metal-organic frameworks (MOFs), and porous organic frameworks (POFs). The rigid and planar structure of the fluorene core, combined with the reactive sulfonyl chloride group, allows for the construction of well-defined, high-performance materials. For example, polymers derived from this compound could exhibit interesting thermal, mechanical, and gas separation properties. nih.gov In the realm of porous materials, the sulfonyl chloride group can serve as a versatile anchor point for post-synthetic modification, enabling the tuning of pore size, surface functionality, and catalytic activity in MOFs and POFs. nih.gov

Table 2: Potential Applications of this compound in Advanced Materials

Material ClassPotential ApplicationKey Features Conferred by this compound
Polymers High-performance plastics, membranes for gas separation.Rigidity, thermal stability, potential for cross-linking. nih.gov
Metal-Organic Frameworks (MOFs) Gas storage and separation, catalysis, sensing.Structural rigidity, functionalizable handle for post-synthetic modification. nih.gov
Porous Organic Frameworks (POFs) Heterogeneous catalysis, molecular recognition.Tunable porosity, high surface area, chemical stability.
Organic-Inorganic Hybrid Materials Semiconductors, coatings, nanocomposites.Combination of organic processability and inorganic functionality. nih.gov

Theoretical Prediction and Experimental Validation of Undiscovered Chemical Properties and Reactions

The synergy between theoretical calculations and experimental studies will be instrumental in unlocking the full potential of this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. mdpi.com

Future research will likely involve the use of computational modeling to:

Predict novel reactions: Theoretical calculations can help identify new reaction pathways and predict the feasibility of unexplored transformations involving this compound.

Design new functional materials: Computational screening can accelerate the discovery of fluorene-based materials with desired electronic, optical, or mechanical properties.

Elucidate reaction mechanisms: DFT studies can provide a detailed understanding of the mechanisms of known and newly discovered reactions, guiding the optimization of reaction conditions.

The predictions from these theoretical studies will then need to be validated through targeted and innovative experimental work. This iterative process of theoretical prediction and experimental validation will be a powerful engine for discovery in the chemistry of this compound.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of research on this compound lies at the intersection of organic chemistry and materials science. The synthesis of novel derivatives and the development of new synthetic methods will provide the building blocks for the creation of advanced materials with tailored properties. researchgate.net In turn, the characterization and application of these materials will provide feedback and inspiration for the design of new molecular architectures.

Collaborative, interdisciplinary research will be essential to fully exploit the potential of this versatile compound. For instance, organic chemists can focus on developing efficient and scalable syntheses of this compound and its derivatives, while materials scientists can investigate their self-assembly, processing, and performance in various devices and applications. This collaborative approach will be crucial for translating fundamental chemical knowledge into tangible technological advancements. The development of organic-inorganic hybrid materials, which combine the processability of organic components with the functionality of inorganic materials, represents a particularly exciting frontier for such interdisciplinary research. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9H-fluorene-9-sulfonyl chloride in high purity?

  • Methodology : The synthesis typically involves sulfonation of fluorene followed by chlorination. Sulfonation can be achieved using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent chlorination with reagents like PCl₅ or thionyl chloride ensures conversion to the sulfonyl chloride. Purification via recrystallization (e.g., using dry dichloromethane/hexane) or column chromatography (silica gel, non-polar solvents) is critical to isolate high-purity product .
  • Key Considerations : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediate sulfonic acid formation. Avoid moisture to prevent hydrolysis of the sulfonyl chloride group.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to prevent inhalation of toxic fumes. Avoid skin contact, as sulfonyl chlorides are corrosive .
  • Storage : Store under anhydrous conditions (e.g., desiccator with P₂O₅) at –20°C to minimize decomposition. Use amber glass vials to reduce light-induced degradation.

Q. What analytical techniques are effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) can confirm structure. Key signals include the sulfonyl chloride group (¹³C ~55 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 246.0) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, S, and Cl composition to assess purity.

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when using this compound under varying conditions?

  • Experimental Design : Conduct kinetic studies to isolate variables (e.g., temperature, solvent polarity, nucleophile strength). For example, polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions like hydrolysis.
  • Byproduct Analysis : Use HPLC or GC-MS to identify intermediates (e.g., sulfonic acids from hydrolysis) and optimize reaction quenching. For instance, rapid cooling after chlorination reduces degradation .

Q. What strategies are recommended for solving crystal structures of sulfonated fluorene derivatives using SHELX software?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/dichloromethane mixtures.
  • Refinement in SHELX :

  • Initial phasing via SHELXT for structure solution.
  • Refinement in SHELXL with anisotropic displacement parameters for non-H atoms.
  • Validate H-atom positions using riding models or Fourier difference maps .
    • Troubleshooting : Address twinning or disorder by refining occupancy ratios or using restraints for planar groups (e.g., aromatic rings).

Q. What are the common side reactions during nucleophilic substitution with this compound, and how can they be mitigated?

  • Side Reactions :

  • Hydrolysis to sulfonic acid in humid conditions.
  • Over-sulfonation at adjacent positions on the fluorene ring.
    • Mitigation Strategies :
  • Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone) to suppress hydrolysis.
  • Optimize stoichiometry (e.g., 1.1–1.3 equivalents of nucleophile) to prevent polysubstitution .
  • Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate sulfonate esters.

Methodological Notes

  • Safety Protocols : Always conduct reactivity tests on small scales (<100 mg) due to the compound’s thermal instability. Emergency spill kits should include neutralizing agents (e.g., sodium bicarbonate for acid spills) .
  • Advanced Characterization : For unstable intermediates, use low-temperature NMR (–40°C) or cryo-MS to capture transient species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluorene-9-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
9H-fluorene-9-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.